Cariprazine -

Cariprazine

Catalog Number: EVT-465087
CAS Number:
Molecular Formula: C21H32Cl2N4O
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cariprazine is a synthetic compound belonging to the class of piperazine derivatives. [] In scientific research, it is primarily studied for its activity as a dopamine D3-preferring D3/D2 receptor partial agonist. [, ] It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonistic activity at 5-HT2B and 5-HT2A receptors. [, , , , ] This unique receptor profile makes cariprazine a valuable tool in pharmacological research, particularly in studies focusing on the dopaminergic and serotonergic systems and their roles in neuropsychiatric conditions.

Mechanism of Action

Cariprazine exerts its effects through a unique combination of partial agonism and antagonism at different receptor subtypes. Its primary mechanism of action involves its activity as a dopamine D3-preferring D3/D2 receptor partial agonist. [, , , , ] This means that it binds to these receptors and activates them to a lesser extent than dopamine itself, resulting in a balanced modulation of dopaminergic signaling. [, ] In areas of the brain where dopamine levels are high, cariprazine acts as a functional antagonist, reducing excessive dopamine activity. Conversely, in areas where dopamine levels are low, it acts as a partial agonist, increasing dopamine signaling. []

Beyond its dopaminergic effects, cariprazine also acts as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at 5-HT2B and 5-HT2A receptors. [, , , , ] These serotonergic actions likely contribute to its overall pharmacological profile and may be involved in its therapeutic effects. Further research is necessary to fully elucidate the individual contributions of these different receptor interactions to the overall effects of cariprazine.

Applications
  • Animal Models of Neuropsychiatric Conditions: Cariprazine is used in animal models to study its effects on behaviors relevant to schizophrenia, bipolar disorder, and major depressive disorder. [, , , , , , ] Its D3 receptor preference has sparked interest in its potential to improve cognitive function and negative symptoms in schizophrenia. [, , , ] Studies utilizing D3-knockout mice have revealed that cariprazine's antidepressant-like activity is mediated by dopamine D3 receptors. []

  • Investigating Dopamine D3 Receptor Function: Cariprazine, due to its preferential binding to D3 receptors, serves as a valuable tool to study the role of these receptors in brain function and behavior. [, , , ] Studies using cariprazine have provided insights into the role of D3 receptors in regulating dopamine, norepinephrine, and serotonin release in various brain regions. []

  • Understanding the Effects of Chronic Antipsychotic Exposure: Research has explored the long-term effects of cariprazine on receptor levels in the brain, particularly its impact on dopamine D2, D3, and D4 receptors. [] These studies contribute to our understanding of how chronic antipsychotic exposure may influence receptor sensitivity and expression.

  • Exploring Sleep Architecture Modulation: Research has investigated the effects of cariprazine on sleep architecture and electroencephalography spectral power in rats. [] Findings suggest that cariprazine’s ability to suppress rapid eye movement (REM) sleep may contribute to its potential antidepressant effects, while its reduction of gamma band frequency oscillations could be related to its efficacy in schizophrenia or mania. []

Relevance: DCAR exhibits a pharmacological profile closely resembling that of Cariprazine, suggesting a significant contribution to the parent drug's clinical efficacy []. Notably, DCAR demonstrates higher selectivity for D3 over D2 receptors compared to Cariprazine [].

Didesmethyl-Cariprazine (DDCAR)

Compound Description: Didesmethyl-Cariprazine (DDCAR) represents the other major active metabolite of Cariprazine in humans. Like Cariprazine, it possesses high affinity for D3, D2L, 5-HT1A, 5-HT2A, and 5-HT2B receptors, exhibiting higher selectivity for D3 over D2 receptors compared to the parent compound [, , ]. DDCAR acts as an antagonist at D2 and D3 receptors in [35S]GTPγS binding assays but functions as a partial agonist at these receptors in cAMP signaling assays. Additionally, it acts as a full agonist at 5-HT1A receptors [].

Aripiprazole

Compound Description: Aripiprazole is an atypical antipsychotic medication classified as a dopamine receptor partial agonist, exhibiting a preference for D2 receptors [, ]. It is approved for treating schizophrenia and bipolar disorder, as well as for adjunctive treatment of major depressive disorder [].

Relevance: While sharing the classification of dopamine receptor partial agonists, Aripiprazole differs from Cariprazine in its receptor selectivity. Aripiprazole shows a preference for D2 receptors, while Cariprazine exhibits a higher affinity for D3 receptors [, ]. This difference in receptor profile may contribute to the potential advantages of Cariprazine in treating negative symptoms of schizophrenia [, ].

Brexpiprazole

Compound Description: Brexpiprazole is another atypical antipsychotic medication belonging to the dopamine receptor partial agonist class []. Similar to Aripiprazole, it primarily targets D2 receptors. It is approved for treating schizophrenia and as an adjunctive therapy for major depressive disorder [].

Relevance: Like Aripiprazole, Brexpiprazole shares the dopamine receptor partial agonist mechanism with Cariprazine but differs in receptor selectivity, primarily targeting D2 receptors []. This distinction might contribute to the purported advantages of Cariprazine in addressing negative symptoms of schizophrenia.

(+)-PD-128907

Compound Description: (+)-PD-128907 is a selective dopamine D3 receptor agonist []. In studies investigating the mechanism of action of Cariprazine, (+)-PD-128907 was used to further understand the role of D3 receptor partial agonism [].

Relevance: (+)-PD-128907 helped elucidate the D3 receptor-mediated effects of Cariprazine. Specifically, (+)-PD-128907 attenuated the increase in neurotransmitter efflux in the nucleus accumbens and hippocampus induced by Cariprazine, suggesting that Cariprazine's effects are partially mediated through D3 receptor partial agonism [].

SB-277011A

Compound Description: SB-277011A is a selective dopamine D3 receptor antagonist []. It was employed in research to investigate the role of D3 receptor antagonism in the effects of Cariprazine [].

Properties

Product Name

Cariprazine

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea

Molecular Formula

C21H32Cl2N4O

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)

InChI Key

KPWSJANDNDDRMB-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Solubility

In water, 0.1159 mg/L at 25 °C (est)

Synonyms

3-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1,1-dimethylurea
cariprazine
cariprazine HCl
cariprazine hydrochloride
N'-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-N,N-dimethylurea monohydrochloride
RGH-188
trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride
Vrayla

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.